molecular formula C4H2Cl4N4O2 B1681282 1,3,4,6-Tetrachloroglycoluril CAS No. 776-19-2

1,3,4,6-Tetrachloroglycoluril

Cat. No.: B1681282
CAS No.: 776-19-2
M. Wt: 279.9 g/mol
InChI Key: TWVLNKKMSLYUQQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1,3,4,6-Tetrachloroglycoluril (TCGV) is the P(O)H functionality in phosphites, phosphonites, and phosphinites . This compound plays a crucial role in the isothiocyanation of these targets .

Mode of Action

TCGV interacts with its targets through a process known as isothiocyanation . This interaction is facilitated by inorganic thiocyanides and is mediated by 30% equimolar TCGV . The result of this interaction is the formation of the corresponding phosphoroisothiocyanates, phosphonoisothiocyanates, and phosphinoisothiocyanates .

Biochemical Pathways

The biochemical pathway affected by TCGV involves the conversion of P(O)H functionality in phosphites, phosphonites, and phosphinites into phosphoroisothiocyanates, phosphonoisothiocyanates, and phosphinoisothiocyanates . This conversion is facilitated by the isothiocyanation process mediated by TCGV .

Pharmacokinetics

It can be analyzed by a reverse phase (rp) hplc method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

Result of Action

The result of TCGV’s action is the formation of phosphoroisothiocyanates, phosphonoisothiocyanates, and phosphinoisothiocyanates . These compounds are formed through the isothiocyanation of P(O)H functionality in phosphites, phosphonites, and phosphinites .

Action Environment

The action of TCGV is influenced by the presence of inorganic thiocyanides and the proportion of TCGV used in the reaction . Specifically, the isothiocyanation process is mediated by 30% equimolar TCGV . .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,6-Tetrachloroglycoluril can be synthesized through the chlorination of glycoluril. The reaction typically involves the use of chlorine gas in the presence of a suitable solvent such as chloroform. The reaction conditions include maintaining a controlled temperature and ensuring the complete chlorination of glycoluril to achieve the desired tetrachlorinated product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures the efficient and consistent production of the compound. The reaction is carefully monitored to control the temperature, pressure, and chlorine concentration, ensuring high yield and purity of the final product .

Properties

IUPAC Name

1,3,4,6-tetrachloro-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl4N4O2/c5-9-1-2(11(7)3(9)13)12(8)4(14)10(1)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVLNKKMSLYUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(N(C(=O)N1Cl)Cl)N(C(=O)N2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061128
Record name 1,3,4,6-Tetrachloroglycoluril
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Molecular Weight

279.9 g/mol
Source PubChem
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CAS No.

776-19-2, 26248-99-7
Record name 1,3,4,6-Tetrachlorotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Record name Tetrachloroglycoluril
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Record name Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, tetrachlorotetrahydro-
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Record name Tetrachloroglycoluril
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Record name Tetrachlorotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Record name TETRACHLOROGLYCOLURIL
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